3-((4-methyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
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Overview
Description
3-((4-methyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a useful research compound. Its molecular formula is C17H19N5O2S2 and its molecular weight is 389.49. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
Heterocyclic compounds incorporating thiadiazole, triazole, and benzothiazole moieties have been extensively studied for their potential applications in various fields of chemistry and biology. These compounds are synthesized through various methods and evaluated for different biological activities. For instance, the synthesis of innovative heterocycles incorporating a thiadiazole moiety has been explored for their insecticidal properties against specific pests like the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017). This research highlights the potential of such compounds in developing new insecticidal agents.
Biological Activity Evaluation
Benzothiazole derivatives, for example, have been synthesized and assessed for their antimicrobial and antioxidant activities, showcasing the diverse biological potentials of compounds with such structures. A study demonstrated the one-pot, solvent-free microwave-assisted synthesis of novel benzothiazole derivatives and their evaluation for antibacterial, antioxidant, and antitubercular activities (Bhoi et al., 2016). Such research indicates the significance of these compounds in medicinal chemistry, particularly in the search for new therapeutic agents.
Pharmacological Investigations
Compounds containing triazole and thiazolidinone moieties have also been synthesized and evaluated for their pharmacological properties, including antimicrobial and antitubercular activities. These studies provide insights into the structural features conducive to biological activity and offer pathways for the development of new drugs (Dave et al., 2007).
Anticancer Activity
Furthermore, thiazolo[3,2-a]pyridines, synthesized via multicomponent reactions, have shown promising anticancer activity across a range of cancer cell lines, illustrating the potential application of such compounds in cancer research and therapy (Altug et al., 2011).
Mechanism of Action
Target of Action
It’s known that similar triazole-pyrimidine hybrid compounds have been studied for their neuroprotective and anti-neuroinflammatory properties . These compounds often target specific proteins or enzymes involved in neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes in cellular processes. For instance, some triazole-pyrimidine hybrids have shown promising neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . These compounds also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to neuroprotection and anti-inflammation. The compound may inhibit ER stress, apoptosis, and the NF-kB inflammatory pathway . By doing so, it can potentially prevent or slow disease progression by reducing neuronal death .
Pharmacokinetics
The pharmacokinetics of similar compounds are often studied in preclinical species to understand their absorption, distribution, metabolism, and excretion .
Result of Action
The result of the compound’s action at the molecular and cellular level is the inhibition of certain inflammatory responses and the reduction of neuronal death . This leads to potential neuroprotective and anti-neuroinflammatory effects .
properties
IUPAC Name |
3-[[4-methyl-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S2/c1-20-14(10-22-12-6-2-3-7-13(12)26-17(22)24)18-19-16(20)25-11-15(23)21-8-4-5-9-21/h2-3,6-7H,4-5,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKCFOUBMQJVPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)N2CCCC2)CN3C4=CC=CC=C4SC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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